molecular formula C4H6N4NaO3S2 B073424 Acetazolamide sodium CAS No. 1424-27-7

Acetazolamide sodium

Cat. No.: B073424
CAS No.: 1424-27-7
M. Wt: 245.2 g/mol
InChI Key: LLRSVYADPZJNGD-UHFFFAOYSA-N
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Description

Acetazolamide sodium is a carbonic anhydrase inhibitor used primarily in the treatment of glaucoma, epilepsy, acute mountain sickness, periodic paralysis, idiopathic intracranial hypertension, and heart failure. It is also used to alkalinize urine. This compound works by decreasing the formation of hydrogen ions and bicarbonate from carbon dioxide and water, thereby reducing the production of aqueous humor in the eye and decreasing intraocular pressure .

Preparation Methods

Comparison with Similar Compounds

    Methazolamide: Another carbonic anhydrase inhibitor used to treat glaucoma.

    Dorzolamide: A topical carbonic anhydrase inhibitor used in the treatment of elevated intraocular pressure.

    Brinzolamide: Similar to dorzolamide, it is used topically for reducing intraocular pressure.

Comparison: Acetazolamide sodium is unique in its broad range of applications, including systemic use for conditions like epilepsy and acute mountain sickness, whereas compounds like dorzolamide and brinzolamide are primarily used topically for glaucoma .

Properties

CAS No.

1424-27-7

Molecular Formula

C4H6N4NaO3S2

Molecular Weight

245.2 g/mol

IUPAC Name

sodium;(5-acetamido-1,3,4-thiadiazol-2-yl)sulfonylazanide

InChI

InChI=1S/C4H6N4O3S2.Na/c1-2(9)6-3-7-8-4(12-3)13(5,10)11;/h1H3,(H2,5,10,11)(H,6,7,9);

InChI Key

LLRSVYADPZJNGD-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NN=C(S1)S(=O)(=O)[NH-].[Na+]

Canonical SMILES

CC(=O)NC1=NN=C(S1)S(=O)(=O)N.[Na]

Key on ui other cas no.

1424-27-7

Related CAS

59-66-5 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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